98N12-5

Description

BenchChem offers high-quality 98N12-5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 98N12-5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C81H163N9O5 |

|---|---|

Molecular Weight |

1343.2 g/mol |

IUPAC Name |

3-[2-[2-[2-[bis[3-(dodecylamino)-3-oxopropyl]amino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]ethylamino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]-N-dodecylpropanamide |

InChI |

InChI=1S/C81H163N9O5/c1-6-11-16-21-26-31-36-41-46-51-61-83-77(91)56-68-88(69-57-78(92)84-62-52-47-42-37-32-27-22-17-12-7-2)73-66-82-67-74-90(72-60-81(95)87-65-55-50-45-40-35-30-25-20-15-10-5)76-75-89(70-58-79(93)85-63-53-48-43-38-33-28-23-18-13-8-3)71-59-80(94)86-64-54-49-44-39-34-29-24-19-14-9-4/h82H,6-76H2,1-5H3,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95) |

InChI Key |

HXVVOLDXHIMZJZ-UHFFFAOYSA-N |

Canonical SMILES |

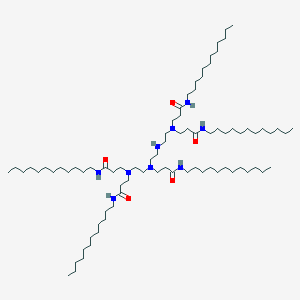

CCCCCCCCCCCCNC(=O)CCN(CCC(=O)NCCCCCCCCCCCC)CCNCCN(CCC(=O)NCCCCCCCCCCCC)CCN(CCC(=O)NCCCCCCCCCCCC)CCC(=O)NCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the 98N12-5 Ionizable Lipid for RNA Delivery

Introduction

The advent of RNA-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA), has heralded a new era in medicine. The clinical translation of these powerful modalities is critically dependent on the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic RNA delivery, owing to their ability to protect the nucleic acid cargo from degradation and facilitate its delivery into target cells. A key component of modern LNPs is the ionizable lipid, a class of cationic lipids with a pKa in the range of 6-7, which are positively charged at acidic pH to enable RNA encapsulation and endosomal escape, and neutral at physiological pH to reduce toxicity.[1]

This technical guide provides a comprehensive overview of 98N12-5, a pioneering multi-tail ionizable lipid (also referred to as a "lipidoid") that has demonstrated efficient in vivo delivery of siRNA to the liver.[2] Developed through a combinatorial synthesis approach, 98N12-5 has been instrumental in preclinical studies and has served as a benchmark for the development of next-generation ionizable lipids.[3] This document is intended for researchers, scientists, and drug development professionals, providing detailed information on the physicochemical properties, synthesis, formulation, and application of 98N12-5 for RNA delivery.

Physicochemical Properties of 98N12-5

The fundamental physicochemical characteristics of 98N12-5 are crucial for its function as an ionizable lipid in LNP formulations. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Chemical Name | N1,N16-didodecyl-4,7,13-tris(3-(dodecylamino)-3-oxopropyl)-4,7,10,13-tetraazahexadecanediamide | [2] |

| Synonyms | ND98 | [4] |

| Molecular Formula | C81H163N9O5 | [4] |

| Molecular Weight | 1343.22 g/mol | [4] |

| CAS Number | 917572-74-8 | [4] |

| Appearance | Solid | - |

| Solubility | Chloroform (30 mg/ml) | [4] |

| pKa | Not explicitly reported in the reviewed literature. | - |

Note: Despite extensive literature review, a specific experimentally determined pKa value for 98N12-5 has not been found. However, for effective siRNA delivery, the apparent pKa of the LNP formulation is typically in the range of 6.2-6.4 for hepatic delivery.[1]

Synthesis of 98N12-5

The synthesis of 98N12-5 is a prime example of the combinatorial chemistry approach used to rapidly generate and screen a large library of lipid-like molecules, or "lipidoids". This method circumvents the laborious multi-step synthesis traditionally required for novel lipids. The core reaction involves the Michael addition of an amine to an acrylate.

Experimental Protocol: Combinatorial Synthesis of 98N12-5

This protocol is based on the general methodology described for the synthesis of lipidoid libraries, including 98N12-5.

Materials:

-

Amine: Triethylenetetramine

-

Acrylate: Dodecyl acrylate (Lauryl acrylate)

-

Solvent: Dichloromethane (DCM) or a similar aprotic solvent

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Rotary evaporator

-

Purification system (e.g., column chromatography or preparative HPLC)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (e.g., triethylenetetramine) in the chosen solvent.

-

Michael Addition: While stirring, slowly add the acrylate (e.g., dodecyl acrylate) to the amine solution. The stoichiometry of the reactants can be varied to generate a library of lipidoids with different numbers of tails. For 98N12-5, a molar excess of the acrylate is used to ensure the addition of multiple tails to the amine core.

-

Reaction Conditions: Allow the reaction to proceed at room temperature with continuous stirring. The reaction time can vary but is typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Solvent Removal: Once the reaction is complete, remove the solvent using a rotary evaporator.

-

Purification: The resulting crude product, which will be a mixture of different lipidoids, is then purified to isolate the desired 98N12-5. This can be achieved through column chromatography on silica gel or by using preparative high-performance liquid chromatography (HPLC). The choice of the mobile phase will depend on the polarity of the lipidoid.

-

Characterization: The purified 98N12-5 should be characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

A Technical Guide to the Mechanism of Action of 98N12-5 in siRNA Delivery

Abstract: The clinical translation of small interfering RNA (siRNA) therapeutics has been largely dependent on the development of safe and effective delivery vehicles. Among the most successful non-viral vectors are lipid nanoparticles (LNPs), which encapsulate and protect the siRNA payload, facilitating its delivery to target cells. This document provides an in-depth technical overview of 98N12-5, a pioneering multi-tail ionizable lipidoid, and its mechanism of action in mediating systemic siRNA delivery. We will explore the molecular interactions governing nanoparticle assembly, cellular uptake, the critical step of endosomal escape, and subsequent gene silencing. This guide consolidates key performance data, outlines detailed experimental protocols, and provides visual diagrams to elucidate the functional pathways and experimental workflows for researchers and drug development professionals.

The 98N12-5 Lipidoid Nanoparticle (LNP) Platform

98N12-5 is a prominent member of a class of synthetic lipid-like molecules, termed lipidoids, identified through combinatorial chemistry and high-throughput screening for their superior ability to deliver RNAi therapeutics. Unlike traditional cationic lipids, 98N12-5 is an ionizable lipidoid, a feature central to its efficacy and safety profile. It is formulated into a multi-component LNP, where each component serves a distinct and critical function in the delivery process.

The typical 98N12-5 LNP formulation consists of four primary components:

-

Ionizable Lipidoid (98N12-5): The core functional component. Its amino groups are positively charged at an acidic pH, enabling electrostatic interaction and encapsulation of the negatively charged siRNA backbone. At physiological pH (~7.4), it remains largely neutral, reducing potential toxicity.

-

Phospholipid: A neutral helper lipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which contributes to the structural integrity of the lipid bilayer of the nanoparticle.

-

Cholesterol: A structural stabilizer that modulates the fluidity and integrity of the nanoparticle, which can aid in membrane fusion and endosomal escape.

-

PEG-Lipid: A polyethylene glycol-conjugated lipid that forms a hydrophilic corona on the LNP surface. This PEG layer sterically stabilizes the particle, prevents aggregation, and reduces opsonization by plasma proteins, thereby prolonging circulation half-life and helping the LNP evade the immune system.

Caption: Functional roles of the core components within a 98N12-5 LNP.

Core Mechanism of Action: From Injection to Gene Silencing

The therapeutic effect of a 98N12-5 LNP is realized through a multi-step biological journey. This process is designed to overcome numerous extracellular and intracellular barriers to deliver the siRNA payload to the cytoplasm of the target cell, primarily hepatocytes in the liver.

-

LNP Assembly & Systemic Circulation: LNPs are formulated by rapidly mixing a lipid-ethanol phase with an siRNA-aqueous phase at a low pH.[1] This acidic environment protonates the amine groups on 98N12-5, inducing a positive charge that facilitates the capture and condensation of the negatively charged siRNA. Upon intravenous administration, the LNP enters the bloodstream where the physiological pH of ~7.4 neutralizes the surface charge of the particle, minimizing nonspecific interactions with blood components.[1][2] The PEG-lipid shield further protects the LNP from immune recognition and rapid clearance.[]

-

Cellular Uptake via Endocytosis: LNPs primarily accumulate in the liver due to its fenestrated endothelium and high blood flow. They are internalized by hepatocytes through endocytosis.[4]

-

Endosomal Escape (Rate-Limiting Step): This is the most critical and challenging step in siRNA delivery.[4] After being engulfed into an endosome, the internal environment of the vesicle begins to acidify (pH drops to 5.5-6.5). This acidic environment is the key trigger for 98N12-5's primary function. The amine groups of 98N12-5 become protonated again, conferring a positive charge to the lipidoid.[2] These now-cationic 98N12-5 molecules interact electrostatically with anionic phospholipids present in the endosomal membrane.[4] This interaction is believed to disrupt the integrity of the endosomal membrane, possibly by inducing a transition to a non-bilayer hexagonal (HII) phase, which ultimately leads to the release of the siRNA cargo from the endosome into the cell's cytoplasm.[4]

-

Cytosolic siRNA Release & RISC Loading: Once in the cytoplasm, the siRNA is released from the LNP complex. It is then recognized by the cellular machinery responsible for RNA interference. The siRNA duplex is loaded into the RNA-Induced Silencing Complex (RISC).

-

Target mRNA Cleavage: Within RISC, the passenger (sense) strand of the siRNA is cleaved and discarded. The remaining guide (antisense) strand then directs the RISC to bind to the messenger RNA (mRNA) that has a complementary sequence. The Argonaute-2 (Ago2) nuclease within the RISC then cleaves the target mRNA, marking it for degradation. This cleavage prevents the mRNA from being translated into a protein, resulting in the "silencing" of the target gene.

Caption: Step-by-step mechanism of 98N12-5 LNP-mediated siRNA delivery.

Performance and Efficacy Data

The efficacy of 98N12-5 has been demonstrated in multiple preclinical models, establishing it as a benchmark for early-generation lipidoid delivery systems. The data consistently show potent, dose-dependent, and specific gene silencing, particularly in the liver.

Table 1: In Vivo Dose-Dependent Silencing of Factor VII in Rats This table summarizes the dose-response relationship for silencing of Factor VII, a liver-produced blood clotting protein, following a single intravenous injection of 98N12-5 formulated with anti-Factor VII siRNA (siFVII) in rats.

| Dose (mg/kg) | Mean Reduction in Liver Factor VII mRNA (%) | Reference |

| 1.25 | 40% | [4] |

| 2.50 | 80% | [4] |

| 5.00 | >90% | [4] |

| 10.0 | >90% | [4] |

Table 2: Gene Silencing Specificity in Mice To confirm the specificity of the RNAi mechanism, experiments were conducted using siRNAs targeting different hepatocyte-expressed genes. The results demonstrate that silencing is specific to the target gene.

| LNP-siRNA Formulation | Target Gene | Gene Silenced | Off-Target Gene (Apob) Effect | Reference |

| 98N12-5-siFVII | Factor VII | Yes | No silencing observed | [4] |

| 98N12-5-siApoB | Apolipoprotein B | Yes | No silencing of Factor VII observed | [4] |

Key Experimental Methodologies

Reproducible and robust experimental protocols are essential for evaluating the performance of LNP-siRNA formulations. Below are detailed methodologies for the key experiments used to characterize the 98N12-5 system.

A. LNP-siRNA Formulation Protocol This protocol describes the rapid mixing method for LNP self-assembly.

-

Preparation of Solutions:

-

Lipid Stock: Prepare a stock solution of the lipid components (e.g., 98N12-5, DSPC, Cholesterol, PEG-Lipid) in 100% ethanol at a specified molar ratio (e.g., 50:10:38.5:1.5).

-

siRNA Stock: Dissolve the siRNA payload in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0) to a desired concentration (e.g., 1 mg/mL).

-

-

Mixing and Assembly:

-

Rapidly add the lipid-ethanol solution to an equal volume of the siRNA-aqueous solution while vortexing vigorously. The rapid change in solvent polarity triggers the self-assembly of the lipids around the siRNA, forming the LNP core.

-

The final lipidoid:siRNA weight ratio is a critical parameter, often optimized around 5:1.

-

-

Purification and Buffer Exchange:

-

Incubate the resulting nanoparticle suspension for a defined period (e.g., 30 minutes) at room temperature.

-

Dialyze the LNP suspension against phosphate-buffered saline (PBS), pH 7.4, using a dialysis cassette (e.g., 3,500 MWCO) for at least 90 minutes to remove ethanol and exchange the buffer to a physiological pH.

-

-

Characterization:

-

Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

-

Determine siRNA encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) before and after LNP lysis with a detergent.

-

B. In Vitro Gene Silencing Assay This assay quantifies the ability of LNPs to silence a target gene in a cell culture model.

-

Cell Culture: Plate a suitable cell line (e.g., HeLa cells stably expressing firefly and Renilla luciferase) in a 96-well plate and allow cells to adhere overnight.

-

Treatment: Dilute the LNP-siRNA formulations (targeting firefly luciferase) and control formulations (e.g., LNP with a non-targeting control siRNA) in cell culture medium.

-

Incubation: Add the diluted formulations to the cells at a specific siRNA concentration (e.g., 20 nM). Incubate for a period sufficient to allow for uptake and gene silencing (e.g., 24-48 hours).

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luminescence from both firefly and Renilla luciferase using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent gene silencing relative to cells treated with the non-targeting control siRNA. The Renilla signal serves as an internal control for cell viability.

C. In Vivo Gene Silencing Efficacy Study (Mouse Model) This protocol evaluates the systemic delivery efficacy of LNPs in an animal model.

-

Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

-

Formulation Preparation: Dilute the purified LNP-siRNA (targeting a liver gene like Factor VII) and control formulations in sterile PBS to the desired final concentration for injection.

-

Administration: Administer a single dose of the formulation to the mice via intravenous tail vein injection at a specified dose (e.g., 1-5 mg siRNA/kg body weight).

-

Sample Collection: After a predetermined time (e.g., 48 hours), collect blood samples via retro-orbital bleeding or cardiac puncture into serum separator tubes.

-

Protein Quantification: Centrifuge the blood to isolate the serum. Quantify the level of the target protein (e.g., Factor VII) in the serum using a colorimetric or ELISA-based assay.

-

Data Analysis: Calculate the percentage of remaining Factor VII protein in the serum of treated animals relative to the average level in control animals (e.g., those treated with PBS or control LNP-siRNA).

Caption: A standard workflow for the development and evaluation of LNP-siRNA.

Conclusion

The lipidoid 98N12-5 represents a landmark achievement in the field of RNAi therapeutics, demonstrating that synthetic, ionizable materials can mediate potent and specific gene silencing in vivo. Its mechanism of action hinges on a sophisticated, pH-sensitive design that enables it to safely transport siRNA through the bloodstream and, most critically, to disrupt the endosomal membrane upon cellular uptake, releasing its therapeutic cargo into the cytoplasm. While newer generations of ionizable lipids have since been developed with even greater potency, the principles established by the study of 98N12-5 laid the foundational understanding for the clinical success of LNP-based RNA therapies seen today.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and Development of the 98N12-5 Lipidoid for RNAi Therapeutics

This technical guide provides a comprehensive overview of the discovery, development, and application of the 98N12-5 lipidoid, a seminal molecule in the field of RNA interference (RNAi) delivery. It covers the foundational chemistry, formulation strategies, mechanism of action, and preclinical efficacy data that established 98N12-5 as a potent vehicle for systemic siRNA delivery.

Discovery and Synthesis of 98N12-5

The 98N12-5 lipidoid emerged from a high-throughput screening approach that utilized combinatorial chemistry to generate a large and structurally diverse library of over 1,200 lipid-like molecules, termed lipidoids. This strategy was designed to overcome the limitations of traditional, multi-step synthesis methods and to rapidly identify novel materials for potent in vivo siRNA delivery.

Combinatorial Discovery Workflow

The discovery process involved a multi-stage screening funnel, beginning with a large library of candidate molecules, which were systematically evaluated for in vitro and subsequently in vivo efficacy. The general workflow is depicted below.

Synthesis Protocol: Michael Addition

The 98N12-5 lipidoid and its analogs were synthesized via a Michael addition reaction. This involves the conjugate addition of a primary or secondary amine to an α,β-unsaturated carbonyl compound, such as an acrylate or acrylamide. The specific variant 98N12-5(1) was identified as the most effective for in vivo delivery.

Experimental Protocol: General Synthesis of a Lipidoid Library

-

Reactant Preparation: Prepare stock solutions of a diverse library of amines and a library of lipophilic acrylates or acrylamides in a suitable solvent (e.g., tetrahydrofuran).

-

Combinatorial Reaction: In a 96-well plate format, dispense one amine and one acrylate/acrylamide per well.

-

Reaction Incubation: Seal the plate and allow the reactions to proceed at a set temperature (e.g., 90 °C) for a specified duration (e.g., 24-48 hours) to drive the reaction to completion.

-

Solvent Removal: After incubation, remove the solvent under vacuum to yield the crude lipidoid products.

-

High-Throughput Screening: The resulting library of lipidoids, without further purification, is then directly used to formulate siRNA complexes for the initial in vitro screening assays. The lead candidate, 98N12-5, is the product of reacting amine 98 with acrylate N12, resulting in a five-tailed structure.[1]

LNP Formulation and Physicochemical Characterization

For in vivo applications, 98N12-5 is formulated into lipid nanoparticles (LNPs) that encapsulate the siRNA payload. These formulations typically include cholesterol to stabilize the lipid bilayer and a PEGylated lipid to control particle size and reduce aggregation.

LNP Composition and Physicochemical Properties

The composition of 98N12-5-based LNPs was systematically optimized to enhance in vivo efficacy. The final optimized formulation, termed "LNP01," demonstrated superior performance.[2]

| Parameter | Value / Composition | Reference |

| Lipidoid | 98N12-5(1) | [2] |

| Molar Ratio | 98N12-5(1) : Cholesterol : mPEG₂₀₀₀-C14 | [2] |

| 42 : 48 : 10 (mol/mol) | ||

| Lipid:siRNA Ratio | ~7.5:1 (wt/wt) | [2] |

| Mean Particle Size | 50 - 60 nm | [2][3] |

| Polydispersity Index (PDI) | < 0.2 (Typical for optimized LNP formulations) | [4] |

| Encapsulation Efficiency | > 90% (Typical for optimized LNP formulations) | [4] |

Table 1: Optimized Composition and Properties of 98N12-5 LNPs (LNP01 Formulation).

Experimental Protocol: LNP Formulation

Protocol: Ethanol Dilution and Extrusion Method

-

Stock Solution Preparation:

-

Prepare individual stock solutions of 98N12-5(1), cholesterol, and mPEG₂₀₀₀-C14 lipid in 100% ethanol.

-

Prepare a stock solution of the desired siRNA in a low pH buffer (e.g., 125 mM sodium acetate, pH 5.2).

-

-

Lipid Mixing: Combine the lipid stock solutions in a sterile tube to achieve the desired molar ratio (42:48:10).

-

Nanoparticle Formation:

-

Add the mixed lipids to the siRNA-containing acetate buffer to yield a final solution containing 35% ethanol. This spontaneous self-assembly process forms empty lipidoid nanoparticles.[2]

-

For siRNA encapsulation, the lipid-ethanol mixture is rapidly injected into the vigorously stirring siRNA-buffer solution.

-

-

Size Optimization (Extrusion):

-

To achieve a uniform and optimal particle size, subject the LNP suspension to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 100 nm, then 50 nm). Perform 10-15 passes per membrane size.

-

-

Dialysis: Remove the ethanol and buffer exchange into a physiological buffer (e.g., phosphate-buffered saline, PBS pH 7.4) by dialysis using a membrane with an appropriate molecular weight cutoff (e.g., 10,000 MWCO) for at least 18 hours at 4 °C.

-

Characterization: Measure the final particle size and polydispersity index (PDI) using dynamic light scattering (DLS) and determine siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Mechanism of In Vivo Delivery and Action

The efficacy of 98N12-5 LNPs is attributed to a multi-step mechanism involving systemic circulation, targeted uptake by hepatocytes, and subsequent release of the siRNA payload into the cytoplasm.

Mechanism Details:

-

ApoE Binding: After intravenous injection, 98N12-5 LNPs adsorb apolipoprotein E (ApoE) from the bloodstream onto their surface.[5]

-

Hepatocyte Targeting: The LNP-ApoE complex acts as a mimic of low-density lipoprotein (LDL), leading to its recognition and binding by the LDL receptor (LDLR), which is highly expressed on the surface of hepatocytes.[5]

-

Endocytosis: Upon binding, the entire complex is internalized into the hepatocyte via receptor-mediated endocytosis, enclosing the LNP within an endosome.

-

Endosomal Escape: As the endosome matures, its internal pH drops from neutral to acidic (pH 5.5-6.5). The tertiary amines of the 98N12-5 lipidoid become protonated, acquiring a positive charge. This charge facilitates interaction with negatively charged lipids in the endosomal membrane, leading to membrane destabilization and the release of the siRNA cargo into the cytoplasm.[5]

-

RNAi Machinery: Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then cleaves the target messenger RNA (mRNA) in a sequence-specific manner, resulting in gene silencing.

Preclinical Efficacy of 98N12-5 LNPs

The in vivo efficacy of 98N12-5 LNPs was extensively validated in multiple animal models, demonstrating potent, durable, and specific silencing of hepatocyte-expressed genes.

Gene Silencing in Rodents

Initial studies in mice and rats focused on silencing coagulation Factor VII (FVII), a protein produced exclusively in the liver, providing a robust model for evaluating hepatocyte-specific delivery.

| Species | Gene Target | Dose (siRNA) | Key Finding | Reference |

| Mouse | Factor VII | 2.5 mg/kg | >80% reduction in serum FVII protein levels 24h after the second of two daily doses. | [1] |

| Mouse | Factor VII | 3 mg/kg | ~90% FVII silencing 48h post-administration with optimized 50-70 nm particles. | [2] |

| Mouse | ApoB | 5 mg/kg | >80% reduction in liver ApoB mRNA levels 48h post-administration. | [1] |

| Rat | Factor VII | 5 mg/kg | >90% FVII silencing observed, with the effect lasting for over 21 days. | [1] |

Table 2: Summary of 98N12-5 LNP Efficacy in Rodent Models.

Gene Silencing in Non-Human Primates

The therapeutic potential of 98N12-5 was further confirmed in non-human primates (NHPs), a critical step for clinical translation.

| Species | Gene Target | Dose (siRNA) | Key Finding | Reference |

| Cynomolgus Monkey | ApoB | 2.5 mg/kg | ~70% reduction in serum ApoB protein levels at day 3 post-administration. | [1] |

| Cynomolgus Monkey | ApoB | 6.25 mg/kg | ~85% reduction in serum ApoB protein levels; silencing sustained for >10 days. | [1] |

| Cynomolgus Monkey | PCSK9 | Not specified | Led to significant reduction in serum LDL levels. | [6] |

Table 3: Summary of 98N12-5 LNP Efficacy in a Non-Human Primate Model.

Experimental Protocol: In Vivo Factor VII Silencing in Mice

Protocol: Mouse Model for Hepatocyte Gene Silencing

-

Animal Model: Use C57BL/6 mice (n = 3-5 per group), 6-8 weeks of age.

-

Formulation Preparation: Prepare LNP01 formulation encapsulating siRNA targeting mouse Factor VII (siFVII) as described in Section 2.2. Prepare a control formulation with a non-targeting control siRNA (siCont). Dilute formulations to the desired final concentration in sterile PBS.

-

Administration: Administer a single bolus injection of the LNP-siRNA formulation via the lateral tail vein. Typical doses range from 1.0 to 5.0 mg of siRNA per kg of body weight. Include a vehicle control group receiving only PBS.

-

Sample Collection: At 48 hours post-injection, collect blood via retro-orbital bleed or cardiac puncture into serum separator tubes.

-

Endpoint Analysis:

-

Allow blood to clot and centrifuge to separate serum.

-

Measure Factor VII protein activity in the serum using a chromogenic assay kit according to the manufacturer's instructions.

-

-

Data Analysis: Normalize the Factor VII levels of treated groups to the PBS control group. Express results as percent knockdown relative to the control.

Conclusion and Future Perspective

The discovery of the 98N12-5 lipidoid was a landmark achievement in the development of non-viral vectors for RNAi therapeutics. It demonstrated that high-throughput combinatorial synthesis and screening could yield novel materials with potent in vivo activity. The subsequent optimization of its LNP formulation (LNP01) established key principles for systemic siRNA delivery, including the importance of particle size and the role of endogenous proteins like ApoE in hepatocyte targeting.[2][5] While newer generations of lipidoids (e.g., C12-200) have since been developed with even greater potency, the foundational work on 98N12-5 provided critical insights and a framework that has profoundly influenced the entire field, contributing to the eventual clinical success of RNAi therapeutics like Onpattro.

References

- 1. A combinatorial library of lipid-like materials for delivery of RNAi therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Lipidoid–siRNA Formulations for Systemic Delivery to the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ir.lib.uth.gr [ir.lib.uth.gr]

- 5. Targeted delivery of RNAi therapeutics with endogenous and exogenous ligand-based mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

The Pivotal Role of 98N12-5 in Lipid Nanoparticle Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid therapeutics has been revolutionized by the advent of sophisticated delivery systems, among which lipid nanoparticles (LNPs) have emerged as a clinical and commercial frontrunner. Central to the success of these LNPs is the rational design of their constituent lipids, particularly the ionizable cationic lipids that are critical for nucleic acid encapsulation and endosomal escape. This technical guide delves into the core functionalities of 98N12-5, a prominent multi-tail ionizable lipidoid, in the formulation of LNPs for potent in vivo delivery of RNA therapeutics.

Physicochemical Properties of 98N12-5 Lipid Nanoparticles

The physicochemical characteristics of LNPs are paramount to their in vivo performance, influencing their stability, circulation time, and cellular uptake. While specific data for 98N12-5 LNPs can vary based on the precise formulation parameters, the following table summarizes typical properties based on similar LNP systems and available literature.

| Property | Typical Value | Significance |

| Particle Size (Diameter) | 80 - 150 nm | Influences biodistribution and cellular uptake. Sizes under 150 nm are often optimal for evading rapid clearance and accessing hepatocytes through liver fenestrations. |

| Polydispersity Index (PDI) | < 0.2 | A measure of the size distribution homogeneity. A low PDI indicates a monodisperse and stable formulation. |

| Zeta Potential | Near-neutral at physiological pH (~7.4) | A slightly positive or neutral surface charge at physiological pH minimizes non-specific interactions with serum proteins, prolonging circulation time. Becomes positive in the acidic endosome to facilitate membrane disruption. |

| Encapsulation Efficiency | > 90% | Represents the percentage of the nucleic acid cargo successfully encapsulated within the LNPs, which is critical for therapeutic efficacy. |

In Vivo Efficacy of 98N12-5 Formulations

The utility of 98N12-5 as a cornerstone of LNP-based drug delivery is underscored by its demonstrated in vivo efficacy, particularly in the context of siRNA-mediated gene silencing in the liver.

| Target Gene | Animal Model | siRNA Dose | Efficacy |

| Factor VII | Mice | 5 mg/kg | ~90% reduction in serum Factor VII protein levels.[1] |

| Apolipoprotein B (ApoB) & Factor VII | Mice | 2 - 5 mg/kg of each siRNA | Simultaneous and dose-dependent silencing of both genes.[1] |

Experimental Protocols

Synthesis of 98N12-5 (Lipidoid)

The synthesis of multi-tail ionizable lipids like 98N12-5 often involves a combinatorial chemistry approach. While a specific, detailed protocol for 98N12-5 is proprietary, a general method for synthesizing similar lipidoids via Michael addition is as follows:

Materials:

-

Amine-containing core molecule

-

Acrylate or acrylamide lipid tails

-

Reaction vessel

-

Stir plate and stir bar

-

Purification system (e.g., column chromatography)

Procedure:

-

In a reaction vessel, combine the amine-containing core molecule with a molar excess of the acrylate or acrylamide lipid tails. The reaction is often performed without a solvent.

-

Stir the mixture at an elevated temperature (e.g., 90°C) for a specified period (e.g., 48-72 hours) to allow the Michael addition reaction to proceed to completion.

-

Monitor the reaction progress using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, purify the resulting lipidoid product using column chromatography to remove unreacted starting materials and byproducts.

-

Characterize the final product using NMR and mass spectrometry to confirm its chemical structure and purity.

Formulation of 98N12-5 Lipid Nanoparticles (LNPs)

This protocol describes a common method for formulating 98N12-5 LNPs encapsulating siRNA using a rapid mixing approach.

Materials:

-

98N12-5 lipidoid

-

Cholesterol

-

PEG-lipid (e.g., mPEG2000-C14)

-

siRNA

-

Ethanol (200 proof, RNase-free)

-

Citrate buffer (e.g., 50 mM, pH 4.0, RNase-free)

-

Phosphate-buffered saline (PBS, RNase-free)

-

Microfluidic mixing device or a T-junction mixer

-

Syringe pumps

-

Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

-

Preparation of Lipid Stock Solution:

-

Dissolve 98N12-5, cholesterol, and PEG-lipid in ethanol at a molar ratio of 42:48:10.

-

The total lipid concentration should be determined based on the desired final LNP concentration.

-

-

Preparation of siRNA Solution:

-

Dissolve the siRNA in the citrate buffer to the desired concentration.

-

-

LNP Formulation:

-

Load the lipid stock solution into one syringe and the siRNA solution into another syringe.

-

Set the flow rates of the syringe pumps to achieve a 3:1 aqueous to alcoholic phase ratio.

-

Connect the syringes to the microfluidic mixing device or T-junction mixer.

-

Initiate the pumps to rapidly mix the two solutions, leading to the spontaneous self-assembly of the LNPs.

-

-

Purification:

-

Collect the resulting LNP dispersion.

-

Dialyze the LNP solution against PBS overnight at 4°C using a dialysis cassette to remove the ethanol and exchange the buffer to a physiological pH.

-

-

Characterization:

-

Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

-

Determine the zeta potential of the LNPs.

-

Quantify the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

Mechanism of Action: Endosomal Escape

The ability of 98N12-5 to facilitate the delivery of its nucleic acid payload into the cytoplasm is a key determinant of its efficacy. This process is primarily driven by the ionizable nature of the lipid.

Caption: Endosomal escape mechanism of 98N12-5 LNPs.

Upon cellular uptake via endocytosis, the LNP is trafficked into the endosome. The acidic environment of the late endosome (pH ~5-6) leads to the protonation of the tertiary amines of 98N12-5, resulting in a net positive charge of the LNP. This positively charged LNP then interacts with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the subsequent release of the encapsulated nucleic acid into the cytoplasm.

Experimental Workflow

The following diagram outlines a typical workflow for the formulation and evaluation of 98N12-5 LNPs.

Caption: Experimental workflow for 98N12-5 LNP formulation and evaluation.

This comprehensive workflow ensures the production of well-characterized LNPs with high quality and reproducibility, which is essential for obtaining reliable in vitro and in vivo data.

References

An In-depth Technical Guide to 98N12-5 (CAS: 917572-74-8): A Key Lipidoid for siRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 98N12-5 (CAS: 917572-74-8), a novel multi-tail ionizable lipidoid that has been instrumental in the development of lipid nanoparticles (LNPs) for the efficient in vivo delivery of small interfering RNA (siRNA) to the liver. This document details the core characteristics of 98N12-5, including its physicochemical properties and its role in LNP formulations. Furthermore, it outlines detailed experimental protocols for the synthesis of 98N12-5-containing LNPs, their characterization, and their application in preclinical models. The guide also elucidates the mechanism of action, from systemic circulation to intracellular siRNA release, and presents key quantitative data in a structured format for ease of comparison and reference.

Introduction

98N12-5 is a prominent member of a class of lipid-like materials, termed lipidoids, developed for the potent delivery of RNA interference (RNAi) therapeutics.[1] Its unique chemical structure, featuring multiple hydrophobic tails and a protonatable amine headgroup, allows for the efficient encapsulation of negatively charged siRNA molecules and facilitates their delivery across cellular membranes to the cytoplasm of target cells.[1][2] Primarily utilized in LNP formulations, 98N12-5 has demonstrated significant success in mediating gene silencing in hepatocytes, making it a valuable tool for research and development in the field of genetic medicine, particularly for liver-targeted therapies.[2][3]

Physicochemical Properties and LNP Formulation

The efficacy of 98N12-5 in siRNA delivery is intrinsically linked to its chemical structure and the biophysical properties of the resulting LNP formulations.

Core Components of 98N12-5 LNPs

A typical LNP formulation incorporating 98N12-5 consists of four key components:

-

Ionizable Lipidoid (98N12-5): The core component responsible for siRNA encapsulation and endosomal escape.

-

Phospholipid: Such as distearoylphosphatidylcholine (DSPC), which aids in the structural integrity of the nanoparticle.

-

Cholesterol: A stabilizing agent that modulates membrane fluidity and rigidity.[4]

-

PEG-Lipid: A polyethylene glycol-conjugated lipid that provides a hydrophilic shell, preventing aggregation and reducing opsonization, thereby prolonging circulation time.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of 98N12-5 and its LNP formulations as reported in the literature.

Table 1: Physicochemical Properties of 98N12-5

| Property | Value | Reference |

| CAS Number | 917572-74-8 | [2] |

| Molecular Formula | C81H163N9O5 | [2] |

| Molecular Weight | 1343.2 g/mol | [2] |

| Synonyms | ND98 | [2] |

Table 2: Characteristics of 98N12-5 LNP Formulations

| Parameter | Value | Reference |

| Molar Ratio (98N12-5:DSPC:Chol:PEG-Lipid) | 50:10:38.5:1.5 | [5] |

| Particle Size (Diameter) | 76 - 95 nm | [6] |

| Zeta Potential | Near-neutral at physiological pH | [6] |

Table 3: In Vivo Efficacy of 98N12-5 LNPs for Factor VII Silencing in Rats

| siRNA Dose (mg/kg) | Gene Silencing (%) | Reference |

| 1.25 | 40 | [1] |

| 2.5 | 80 | [1] |

| 5.0 | >90 | [1] |

Mechanism of Action and Signaling Pathway

The therapeutic effect of 98N12-5-formulated siRNA is achieved through a multi-step delivery process, culminating in the silencing of the target gene within hepatocytes.

Systemic Circulation and Liver Targeting

Following intravenous administration, the PEGylated surface of the LNPs minimizes protein binding and uptake by the reticuloendothelial system, allowing for prolonged circulation.[4] These LNPs preferentially accumulate in the liver, a process facilitated by the adsorption of Apolipoprotein E (ApoE) onto the nanoparticle surface. The ApoE-coated LNP is then recognized and internalized by hepatocytes via the low-density lipoprotein receptor (LDLR).[4]

Cellular Uptake and Endosomal Escape

Upon binding to the LDLR, the LNP is taken up by the cell through endocytosis, becoming encapsulated within an endosome. As the endosome matures, its internal pH decreases. The ionizable nature of 98N12-5 is crucial at this stage; the amine headgroup becomes protonated in the acidic environment of the endosome. This positive charge facilitates the disruption of the endosomal membrane, leading to the release of the siRNA cargo into the cytoplasm.

RNA Interference

Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides RISC to the complementary messenger RNA (mRNA) of the target gene. This interaction leads to the cleavage and subsequent degradation of the target mRNA, thereby preventing its translation into protein and resulting in gene silencing.

Experimental Protocols

This section provides a generalized protocol for the formulation and characterization of 98N12-5 LNPs, based on established methods in the field.

LNP Formulation Protocol

This protocol is adapted from standard microfluidic mixing procedures for LNP synthesis.

-

Preparation of Stock Solutions:

-

Dissolve 98N12-5, DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol to achieve desired stock concentrations.

-

Dissolve the siRNA in a low pH buffer (e.g., 10 mM citrate buffer, pH 3.0) to the desired concentration.

-

-

Lipid Mixture Preparation:

-

Combine the ethanolic solutions of 98N12-5, DSPC, cholesterol, and PEG-lipid in a molar ratio of 50:10:38.5:1.5.[5]

-

-

Microfluidic Mixing:

-

Load the lipid mixture into one syringe and the siRNA solution into another.

-

Use a microfluidic mixing device to combine the two solutions at a specific flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).

-

-

Dialysis and Concentration:

-

Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

-

Concentrate the LNP solution to the desired final concentration using a suitable method like tangential flow filtration.

-

-

Sterile Filtration:

-

Filter the final LNP formulation through a 0.2 µm sterile filter.

-

LNP Characterization Methods

-

Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).[7]

-

Zeta Potential: Measured using Laser Doppler Electrophoresis to assess the surface charge of the nanoparticles at different pH values.[7]

-

siRNA Encapsulation Efficiency: Quantified using a fluorescent dye-based assay, such as the RiboGreen assay, by measuring the fluorescence before and after LNP lysis with a detergent.[8]

In Vivo Efficacy Assessment

-

Animal Model: Typically, rodent models (mice or rats) are used.

-

Administration: LNPs are administered via intravenous (IV) injection.

-

Sample Collection: At a predetermined time point post-injection, blood and liver tissue are collected.

-

Analysis:

Conclusion

98N12-5 has proven to be a highly effective ionizable lipidoid for the formulation of LNPs for in vivo siRNA delivery to the liver. Its unique chemical properties facilitate efficient siRNA encapsulation and, critically, endosomal escape, leading to robust gene silencing. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug developers working with 98N12-5 and other lipid-based nucleic acid delivery systems. Further optimization of LNP components and formulation parameters continues to be an active area of research, with the goal of enhancing potency, specificity, and safety for clinical applications.

References

- 1. A combinatorial library of lipid-like materials for delivery of RNAi therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Development of lipidoid-siRNA formulations for systemic delivery to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to ND98 Lipid for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of in vivo nucleic acid delivery has been significantly shaped by the development of novel ionizable cationic lipids. Among these, ND98, also known by its chemical name 98N12-5, has emerged as a noteworthy lipidoid for the formulation of lipid nanoparticles (LNPs) capable of effective systemic delivery of small interfering RNA (siRNA).[1][2] This technical guide provides a comprehensive overview of ND98, focusing on its application in in vivo studies, with detailed quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows. The information presented herein is curated from key preclinical studies to assist researchers and drug development professionals in leveraging ND98 for their therapeutic development programs.

Core Attributes of ND98

ND98 is an ionizable cationic lipid that has been instrumental in the development of potent LNP-siRNA formulations.[1][2] Its structure allows for efficient encapsulation of negatively charged siRNA molecules and facilitates their delivery to target tissues, primarily the liver.[2] LNPs formulated with ND98 have demonstrated a favorable profile for in vivo applications, including selective accumulation in hepatocytes and the ability to mediate robust and durable gene silencing.[1][2]

Data Presentation: In Vivo Efficacy of ND98-LNP Formulations

The in vivo efficacy of ND98-formulated LNPs has been most prominently demonstrated in the context of silencing proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of LDL cholesterol levels. The following tables summarize the key quantitative data from seminal studies in various animal models.

Table 1: Efficacy of ND98-LNP Mediated PCSK9 Silencing in Rodents

| Animal Model | Dosage (siRNA) | Target Gene | Reduction in mRNA Levels (Liver) | Reduction in Plasma Cholesterol | Time Point | Reference |

| Mice | 2.5 mg/kg (two daily i.v. injections) | Factor VII | Not Reported | ~50% | 24 hours post-second dose | [3] |

| Mice | 10 mg/kg (single i.v. bolus) | ApoB & Factor VII | ~70% (ApoB), ~80% (Factor VII) | Not Reported | 48 hours | [3] |

| Rats | 1.25 mg/kg | Factor VII | ~50% | ~25% | 48 hours | [3] |

| Rats | 2.5 mg/kg | Factor VII | ~70% | ~40% | 48 hours | [3] |

| Rats | 5 mg/kg | Factor VII | >80% | ~50% | 48 hours | [3] |

| Rats | 10 mg/kg | Factor VII | >90% | ~60% | 48 hours | [3] |

| Rats | 5 mg/kg | Factor VII | Not Reported | ~50% (sustained for ~10 days) | Multiple time points | [3] |

Table 2: Efficacy of ND98-LNP Mediated PCSK9 Silencing in Non-Human Primates (Cynomolgus Monkeys)

| Dosage (siRNA) | Reduction in Plasma PCSK9 | Reduction in Serum LDL Cholesterol | Duration of Effect | Reference |

| Single i.v. bolus | ~70% | ~50-60% | Up to 3 weeks | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the key experimental protocols for the formulation and in vivo evaluation of ND98-LNP-siRNA.

Protocol 1: Formulation of ND98-LNP-siRNA

This protocol is based on the methods described in the foundational studies of ND98.

Materials:

-

ND98 (98N12-5)

-

Cholesterol

-

PEG-lipid (e.g., mPEG2000-C14 Glyceride)

-

siRNA (targeting the gene of interest)

-

Ethanol

-

Aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Preparation of Lipid Stock Solution:

-

Dissolve ND98, cholesterol, and PEG-lipid in ethanol at a specific molar ratio. A commonly used molar ratio is approximately 42:48:10 (ND98:cholesterol:PEG-lipid).[4]

-

-

Preparation of siRNA Solution:

-

Dissolve the siRNA in the aqueous buffer.

-

-

LNP Formation (Microfluidic Mixing):

-

The lipid stock solution (in ethanol) and the siRNA solution (in aqueous buffer) are mixed using a microfluidic device. This rapid mixing process allows for the self-assembly of the lipids and siRNA into LNPs. The precise flow rates and ratios can be optimized to control particle size and encapsulation efficiency.

-

-

Dialysis:

-

The resulting LNP suspension is dialyzed against PBS (pH 7.4) to remove ethanol and to neutralize the pH. This step is critical for the stability and biocompatibility of the final formulation.

-

-

Characterization:

-

The formulated LNPs should be characterized for particle size, polydispersity index (PDI), siRNA encapsulation efficiency, and zeta potential. Typical ND98-LNPs have a mean diameter of 50-100 nm.[5]

-

Protocol 2: In Vivo Administration and Efficacy Assessment

Animal Models:

-

Mice (e.g., C57BL/6)

-

Rats (e.g., Sprague-Dawley)

-

Non-human primates (e.g., Cynomolgus monkeys)

Administration:

-

The ND98-LNP-siRNA formulation is typically administered via a single intravenous (i.v.) bolus injection.

Dosage:

-

Dosages vary depending on the animal model and the target gene. Doses ranging from 1.25 mg/kg to 10 mg/kg of siRNA have been used in rodents.[3]

Efficacy Assessment:

-

Sample Collection:

-

Blood samples are collected at various time points post-administration to measure plasma levels of the target protein and other relevant biomarkers (e.g., cholesterol).

-

Tissues, particularly the liver, are harvested at the end of the study for mRNA analysis.

-

-

Analysis:

-

mRNA Quantification: Target mRNA levels in the liver are quantified using methods such as quantitative real-time PCR (qRT-PCR) or branched DNA (bDNA) assays.

-

Protein Quantification: Plasma or serum levels of the target protein are measured by enzyme-linked immunosorbent assay (ELISA).

-

Biomarker Analysis: Functional biomarkers, such as serum cholesterol and LDL levels, are measured using standard clinical chemistry assays.

-

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of lipidoid-siRNA formulations for systemic delivery to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A combinatorial library of lipid-like materials for delivery of RNAi therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biodistribution of lipid nanoparticle, eGFP mRNA and translated protein following subcutaneous administration in mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]

introduction to ionizable lipids for gene therapy

An In-Depth Technical Guide to Ionizable Lipids for Gene Therapy

For Researchers, Scientists, and Drug Development Professionals

Ionizable lipids are a cornerstone of modern gene therapy, serving as the key component in lipid nanoparticle (LNP) delivery systems for nucleic acid therapeutics like mRNA and siRNA.[1][] Their success stems from a unique pH-dependent charge, which allows for efficient encapsulation of negatively charged nucleic acids during formulation at a low pH and a neutral surface charge at physiological pH, minimizing toxicity.[1] Upon cellular uptake and entry into the acidic environment of the endosome, these lipids become protonated, facilitating the release of the genetic payload into the cytoplasm, a crucial step for therapeutic effect.[][3] This guide provides a comprehensive technical overview of ionizable lipids, including their mechanism of action, structure-activity relationships, and the experimental protocols used for their development and evaluation.

The Mechanism of Action: From Encapsulation to Endosomal Escape

The therapeutic efficacy of LNP-based gene therapies is critically dependent on the ability of the ionizable lipid to navigate a series of biological barriers. The journey begins with the formulation of the LNP, where the ionizable lipid, at an acidic pH, is positively charged, enabling the encapsulation of the negatively charged nucleic acid cargo.[4] Once administered, the LNP circulates at a physiological pH of 7.4, where the ionizable lipid is nearly neutral, reducing interactions with blood components and non-target cells.[4]

Upon reaching the target cell, the LNP is internalized through endocytosis.[1] The subsequent acidification of the endosome to a pH of approximately 5-6 triggers the protonation of the ionizable lipid's headgroup.[] This change in charge is believed to induce a structural change in the LNP, leading to the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm.[3][4] This process, known as endosomal escape, is a critical and often rate-limiting step in the delivery of gene therapeutics.[3][5]

Structure-Activity Relationships: Designing a Better Lipid

The chemical structure of the ionizable lipid plays a pivotal role in its performance. Key structural features that influence the efficacy of LNP-mediated gene delivery include the pKa of the headgroup, the length and saturation of the lipid tails, and the presence of biodegradable linkages.[3]

The pKa of the ionizable lipid is a critical parameter, as it dictates the pH at which the lipid becomes protonated.[6] An optimal pKa range of 6.2-6.5 has been identified for efficient endosomal escape and subsequent cytosolic delivery of nucleic acids.[7] Lipids with pKa values in this range are neutral enough at physiological pH to avoid rapid clearance and toxicity, yet can be efficiently protonated in the acidic endosome to facilitate cargo release.[6]

The structure of the lipid tails also significantly impacts delivery efficiency. For instance, the inclusion of unsaturated motifs can improve fusogenicity and alter the cellular trafficking of LNPs.[3] Branched-tail lipidoid architectures have demonstrated improved potency over their linear counterparts due to enhanced endosomal ionization.[8]

To address potential side effects and accumulation associated with repeated dosing, biodegradable ionizable lipids have been developed.[9] These lipids are designed to be readily degraded into non-toxic metabolites following the successful intracellular delivery of their cargo.[9]

Key Experimental Protocols

The development and evaluation of ionizable lipids and their corresponding LNP formulations involve a series of critical experiments. Detailed methodologies for some of the most important assays are provided below.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a widely used technique for the reproducible and scalable production of LNPs.[10][11] This method involves the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the nucleic acid cargo in a microfluidic device.[10]

Protocol:

-

Preparation of Solutions:

-

Prepare a lipid mixture in ethanol containing the ionizable lipid, a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid at the desired molar ratio. For example, a molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid) is commonly used.

-

Dissolve the nucleic acid (e.g., mRNA) in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device (e.g., a NanoAssemblr) with the appropriate microfluidic cartridge.

-

Load the lipid solution and the nucleic acid solution into separate syringes.

-

Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate. The rapid mixing within the microchannels leads to the self-assembly of LNPs.

-

-

Purification:

-

The resulting LNP solution is typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.

-

Characterization of LNPs

Particle Size and Polydispersity Index (PDI):

Dynamic Light Scattering (DLS) is the standard method for measuring the hydrodynamic diameter and PDI of LNPs.[12]

Protocol:

-

Dilute the LNP formulation in a suitable buffer (e.g., PBS).

-

Transfer the diluted sample to a cuvette.

-

Measure the particle size and PDI using a DLS instrument. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogeneous LNP population.[13]

Zeta Potential:

Zeta potential is a measure of the surface charge of the LNPs and is determined by electrophoretic light scattering (ELS).[14]

Protocol:

-

Dilute the LNP formulation in a low ionic strength buffer (e.g., 10 mM NaCl).

-

Transfer the diluted sample to a specialized zeta potential cuvette.

-

Measure the zeta potential using an ELS instrument.

Encapsulation Efficiency:

The RiboGreen assay is a common fluorescence-based method to determine the percentage of nucleic acid encapsulated within the LNPs.[15][16]

Protocol:

-

Prepare a standard curve of the nucleic acid in the appropriate buffer.

-

Prepare two sets of LNP samples: one intact and one lysed with a detergent (e.g., 0.5% Triton X-100) to release the encapsulated nucleic acid.

-

Add the RiboGreen reagent to the standard curve wells and the sample wells.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA) - (Free RNA)] / (Total RNA) * 100

In Vitro and In Vivo Evaluation

In Vitro Transfection Efficiency:

The ability of LNPs to deliver their cargo and induce protein expression is typically assessed in cell culture using a reporter gene, such as luciferase.[9][10]

Protocol:

-

Seed cells in a multi-well plate.

-

Treat the cells with LNP-mRNA formulations at various concentrations.

-

After a specified incubation period (e.g., 24 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.[10]

In Vivo Efficacy:

The in vivo performance of LNP-mRNA formulations is often evaluated in animal models by measuring the expression of a reporter protein.[9][10]

Protocol:

-

Administer the LNP-mRNA formulation to animals (e.g., mice) via the desired route (e.g., intravenous injection).

-

At a specific time point post-administration, inject the animals with the substrate for the reporter enzyme (e.g., D-luciferin for luciferase).[10]

-

Image the animals using an in vivo imaging system (IVIS) to detect the bioluminescent signal.[9][10] The intensity of the signal correlates with the level of protein expression.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of ionizable lipids and their LNP formulations.

Table 1: Physicochemical Properties of Selected Ionizable Lipids

| Ionizable Lipid | pKa | Optimal Molar Ratio (Ionizable:DSPC:Chol:PEG) | Reference |

| DLin-MC3-DMA | 6.44 | 50:10:38.5:1.5 | [6] |

| SM-102 | 6.7 | 50:10:38.5:1.5 | [17] |

| ALC-0315 | ~6.1 | 50:10:38.5:1.5 | [17] |

| C12-200 | 6.4 | 35:16:46.5:2.5 | [10] |

| L319 | 6.3 | 50:10:38.5:1.5 | [6] |

Table 2: In Vivo Efficacy of Selected Ionizable Lipids for siRNA Delivery

| Ionizable Lipid | Target Gene | Animal Model | ED50 (mg/kg) | Reference |

| DLin-MC3-DMA | Factor VII | Mouse | <0.01 | [8] |

| L319 | Factor VII | Mouse | <0.01 | [8] |

Visualizing Key Pathways and Workflows

Cellular Uptake and Endosomal Escape Pathway

Caption: Cellular uptake and endosomal escape of an LNP.

LNP Formulation and Characterization Workflow

Caption: Workflow for LNP formulation and evaluation.

References

- 1. pnas.org [pnas.org]

- 3. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 4. worthe-it.co.za [worthe-it.co.za]

- 5. pnas.org [pnas.org]

- 6. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 8. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 10. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]

- 11. biorxiv.org [biorxiv.org]

- 12. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 13. Apolipoprotein E Binding Drives Structural and Compositional Rearrangement of mRNA-Containing Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. abpbio.com [abpbio.com]

- 16. static.igem.wiki [static.igem.wiki]

- 17. Optimization of ionizable lipids for aerosolizable mRNA lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 98N12-5 for Liver-Specific siRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the novel, multi-tail ionizable lipidoid, 98N12-5, for the efficient in vivo delivery of small interfering RNA (siRNA) to the liver. 98N12-5 has demonstrated significant potential in preclinical studies for therapeutic gene silencing.

Core Concepts

98N12-5 is a key component of lipid nanoparticle (LNP) formulations designed to encapsulate and protect siRNA, facilitating its delivery to hepatocytes. These LNPs are typically composed of four main components:

-

An ionizable cationic lipid (98N12-5): This lipid is crucial for encapsulating the negatively charged siRNA and for facilitating its release into the cytoplasm. At an acidic pH (within the endosome), 98N12-5 becomes protonated, interacting with the endosomal membrane and promoting endosomal escape. At physiological pH (in the bloodstream), it remains relatively neutral, minimizing toxicity.[1]

-

A PEGylated lipid: The polyethylene glycol (PEG) layer provides a hydrophilic shield, which increases the stability of the LNP, reduces clearance by the immune system, and prolongs its circulation time in the bloodstream.[2]

-

A helper lipid (phospholipid): These lipids, such as DSPC, contribute to the structural integrity of the nanoparticle.[2]

-

Cholesterol: Cholesterol is incorporated to enhance the stability and fluidity of the LNP.[2]

The liver-specific targeting of 98N12-5 formulated LNPs is primarily achieved through an endogenous targeting mechanism. Upon intravenous administration, the LNPs adsorb apolipoprotein E (ApoE) from the bloodstream. This ApoE coating allows the LNPs to be recognized and taken up by hepatocytes via the low-density lipoprotein receptor (LDLR), which is highly expressed on these cells.[3][4]

Data Presentation

Formulation and Physicochemical Properties

| Parameter | Value | Reference |

| Lipid Molar Ratio (98N12-5 : Cholesterol : PEG-lipid) | 42 : 48 : 10 | [5] |

| Optimal Lipidoid/siRNA Weight Ratio | 5:1, 10:1, 15:1, 20:1 | [5] |

| Final Optimized Lipid:siRNA Weight Ratio | 7.5:1 | [6] |

| Aqueous Buffer for Formulation | 125 mM Sodium Acetate, pH 5.2 | [5] |

| Final Ethanol Concentration in Formulation | 35% | [5] |

| Liver Distribution | >90% of injected dose | [6] |

In Vivo Efficacy: Factor VII Gene Silencing

| Animal Model | siRNA Dose | Route of Administration | Percent Gene Silencing | Reference |

| Rat | 1.25 mg/kg | Intravenous | 40% | [5] |

| Rat | 2.5 mg/kg | Intravenous | 80% | [5] |

| Rat | 5 mg/kg | Intravenous | >90% | [5] |

| Rat | 10 mg/kg | Intravenous | >90% | [5] |

| Cynomolgus Monkey | 2.5 mg/kg (siApoB) | Intravenous | Significant ApoB silencing | [5] |

| Cynomolgus Monkey | 6.25 mg/kg (siApoB) | Intravenous | Significant ApoB silencing | [5] |

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

This protocol describes a common method for preparing 98N12-5 LNPs encapsulating siRNA.

Materials:

-

98N12-5 lipidoid

-

Cholesterol

-

PEGylated lipid (e.g., mPEG2000-Ceramide C16)

-

siRNA targeting the gene of interest

-

Ethanol, anhydrous

-

Sodium Acetate buffer (125 mM, pH 5.2)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

-

Prepare Lipid Stock Solutions: Dissolve 98N12-5, cholesterol, and the PEGylated lipid in separate vials of anhydrous ethanol to create concentrated stock solutions.

-

Mix Lipids: In a new tube, combine the lipid stock solutions to achieve a molar ratio of 42:10:48 (98N12-5 : PEG-lipid : Cholesterol).[5]

-

Prepare siRNA Solution: Dissolve the siRNA in the sodium acetate buffer (125 mM, pH 5.2).

-

Formulate LNPs:

-

Add the mixed lipids (in ethanol) to the sodium acetate buffer to yield a final solution containing 35% ethanol. This spontaneous formation results in empty lipidoid nanoparticles.[5]

-

To encapsulate the siRNA, the lipid mixture in ethanol is rapidly mixed with the siRNA solution in acetate buffer. The final lipid:siRNA weight ratio should be optimized, with a reported effective final ratio of 7.5:1.[6]

-

-

Dialysis: Dialyze the formulated LNPs against PBS (pH 7.4) overnight at 4°C to remove the ethanol and non-encapsulated siRNA.

-

Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store the LNPs at 4°C.

In Vivo siRNA Delivery and Efficacy Assessment in Rodents

This protocol outlines the procedure for administering 98N12-5 LNPs to rodents and assessing gene silencing efficacy.

Materials:

-

98N12-5 LNP-siRNA formulation

-

Experimental animals (e.g., C57BL/6 mice or Sprague-Dawley rats)

-

Saline solution (for control group)

-

Blood collection supplies (e.g., micro-hematocrit tubes)

-

Anesthesia

-

Tissue harvesting tools

-

RNA extraction kit

-

qRT-PCR reagents and instrument

-

ELISA kit for the target protein (e.g., Factor VII)

Procedure:

-

Animal Dosing:

-

Administer the 98N12-5 LNP-siRNA formulation via a single intravenous (i.v.) injection (e.g., tail vein in mice).

-

Dose levels can range from 1.25 mg/kg to 10 mg/kg of siRNA.[5]

-

A control group should be injected with a saline solution or LNPs containing a non-targeting control siRNA.

-

-

Sample Collection:

-

At a predetermined time point (e.g., 48 hours post-injection), collect blood samples via cardiac puncture under anesthesia.

-

Immediately following blood collection, euthanize the animals and harvest the liver tissue.

-

-

Analysis of Gene Silencing:

-

mRNA Level:

-

Extract total RNA from a portion of the harvested liver tissue using a suitable RNA extraction kit.

-

Perform quantitative real-time PCR (qRT-PCR) to determine the relative mRNA expression levels of the target gene (e.g., Factor VII), normalized to a housekeeping gene (e.g., GAPDH).

-

-

Protein Level:

-

Prepare serum from the collected blood samples.

-

Quantify the serum levels of the target protein (e.g., Factor VII) using an ELISA kit according to the manufacturer's instructions.

-

-

-

Data Analysis:

-

Calculate the percentage of gene silencing by comparing the mRNA and protein levels in the treated group to the control group.

-

Mandatory Visualizations

Caption: Cellular uptake and endosomal escape of 98N12-5 LNPs.

Caption: In vivo experimental workflow for 98N12-5 LNP efficacy testing.

References

- 1. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 2. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Passive, active and endogenous organ-targeted lipid and polymer nanoparticles for delivery of genetic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Why do lipid nanoparticles target the liver? Understanding of biodistribution and liver-specific tropism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A combinatorial library of lipid-like materials for delivery of RNAi therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to LNP-Mediated Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Lipid nanoparticles (LNPs) have emerged as a revolutionary platform in drug delivery, most notably demonstrated by their critical role in the development of mRNA-based COVID-19 vaccines.[1][2] These nanoscale carriers offer a versatile and effective means to encapsulate and transport a wide range of therapeutic payloads, particularly nucleic acids, to their target cells. This technical guide delves into the fundamental principles of LNP-mediated drug delivery, providing a comprehensive overview of their composition, formulation, characterization, and mechanism of action.

Core Principles of Lipid Nanoparticle Formulation

The success of an LNP-based therapeutic is intrinsically linked to its formulation. The precise composition of an LNP dictates its physicochemical properties, which in turn influence its stability, encapsulation efficiency, biodistribution, and ultimately, its therapeutic efficacy.[1] A typical LNP formulation is a carefully orchestrated self-assembly of four key lipid components in an aqueous phase.[3][4][5][6][7]

The Four Pillars of LNP Composition:

-

Ionizable Cationic Lipids: These are the linchpin of LNP technology, playing a dual role in nucleic acid encapsulation and endosomal escape.[3][6][] At a low pH during formulation (typically pH 4-5), these lipids are positively charged, facilitating the complexation with negatively charged nucleic acids.[4][9] Upon entering the physiological environment (pH ~7.4), they become near-neutral, reducing potential toxicity.[4][10] The pKa of the ionizable lipid is a critical parameter, with values generally ranging from 6.0 to 7.0 being optimal for efficient in vivo delivery.[3][4] FDA-approved ionizable lipids like DLin-MC3-DMA, SM-102, and ALC-0315 are prominent examples.[3]

-

Helper Lipids (Phospholipids and Cholesterol): These structural lipids are integral to the formation and stability of the LNP.

-

Phospholipids , such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), contribute to the lipid bilayer structure and can influence the fusogenicity of the nanoparticle, aiding in endosomal escape.[3][5][11][12] DSPC, with its saturated tails, forms a more rigid and stable lipid bilayer.[3]

-

Cholesterol acts as a stabilizing agent, filling the gaps in the lipid bilayer to enhance rigidity and reduce drug leakage.[3][4][5] It plays a crucial role in maintaining membrane integrity during circulation.[3]

-

-

PEGylated Lipids: These lipids, conjugated to polyethylene glycol (PEG), form a hydrophilic corona on the surface of the LNP.[13][14] This "stealth" layer serves several critical functions: it prevents nanoparticle aggregation, reduces clearance by the mononuclear phagocyte system (MPS), and prolongs circulation time in the bloodstream, thereby increasing the likelihood of reaching the target tissue.[13][15][16] However, the "PEG dilemma," where repeated administration can lead to an immune response against PEG, is an area of active research.[13]

The following diagram illustrates the fundamental composition of a lipid nanoparticle:

Caption: Core Components of a Lipid Nanoparticle.

Quantitative Parameters in LNP Formulation

The precise ratio of the lipid components is a critical quality attribute (CQA) that significantly impacts the final product's characteristics. While optimal ratios are often empirically determined for specific payloads and applications, a common starting point for ionizable lipid-based LNPs is a molar ratio of approximately 50:10:38.5:1.5 for Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid.[1]

| Parameter | Typical Range/Value | Significance |

| Ionizable Lipid:Nucleic Acid (N:P) Molar Ratio | ~3-6 | Represents the charge balance between the ionizable lipid's nitrogen and the nucleic acid's phosphate groups, crucial for efficient encapsulation.[4] |

| Lipid:Nucleic Acid Weight Ratio | 10-30:1 | Influences the encapsulation efficiency of the therapeutic payload.[4][9] |

| Ionizable Lipid pKa | 6.0 - 7.0 | Determines the pH-dependent charge of the LNP, impacting both nucleic acid loading and endosomal escape.[3][4] |

| Molar Percentage of Cholesterol | 35-45% | Enhances stability and facilitates membrane fusion.[5] |

| Molar Percentage of PEG-Lipid | 0.5-5% | Affects particle size, stability, and in vivo circulation time.[17] |

LNP Manufacturing: From Lab Scale to Clinical Production

The manufacturing process for LNPs is a critical step that dictates the final physicochemical properties of the nanoparticles. The goal is to achieve a rapid and controlled mixing of the lipid components (dissolved in an organic solvent, typically ethanol) with the aqueous phase containing the therapeutic payload.[1] This rapid mixing leads to the self-assembly of the lipids into LNPs, encapsulating the payload in the process.[18]

Several methods are employed for LNP manufacturing, with microfluidic mixing being a state-of-the-art technique that offers precise control over particle size and polydispersity, as well as excellent batch-to-batch reproducibility and scalability.[19][20][21]

Common LNP Manufacturing Methods:

| Method | Principle | Advantages | Disadvantages |

| Microfluidic Mixing | Rapid and controlled mixing of lipid and aqueous phases in microchannels.[20] | High reproducibility, precise control over particle size, scalability.[19][20] | Requires specialized equipment. |

| High-Pressure Homogenization (HPH) | An emulsion of molten lipid is forced through a small orifice at high pressure.[19] Can be performed hot or cold.[22] | Scalable, suitable for lipophilic drugs.[19] | High temperatures can degrade sensitive payloads.[19] |

| Thin-Film Hydration | Lipids are dissolved in an organic solvent, which is then evaporated to form a thin film. The film is hydrated with an aqueous solution to form LNPs.[18] | Simple laboratory-scale method. | Poor control over particle size and high polydispersity.[18] |

| Sonication | Ultrasound energy is used to reduce the size of lipid droplets in an emulsion.[19] | Simple and uses common lab equipment. | Can be inefficient for payload encapsulation and may not effectively remove microparticles.[19] |

The following diagram outlines a typical workflow for LNP formulation using microfluidic mixing:

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]

- 4. caymanchem.com [caymanchem.com]

- 5. The Role of Helper Lipids in Lipid Nanoparticles - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 6. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. helixbiotech.com [helixbiotech.com]

- 9. biomol.com [biomol.com]

- 10. avantiresearch.com [avantiresearch.com]

- 11. The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The replacement of helper lipids with charged alternatives in lipid nanoparticles facilities targeted mRNA delivery to the spleen and lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. helixbiotech.com [helixbiotech.com]

- 14. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]

- 16. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Introduction to lipid nanoparticle manufacturing and LNP synthesis- Inside Therapeutics [insidetx.com]

- 19. precigenome.com [precigenome.com]

- 20. Beyond Lipids: The Science of LNP Manufacturing and Fill Finish [sharpservices.com]

- 21. susupport.com [susupport.com]

- 22. ascendiacdmo.com [ascendiacdmo.com]

Methodological & Application

Application Notes and Protocols for Formulating 98N12-5 into Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction